molecular formula C13H12O2 B1581547 4-Benzylresorcinol CAS No. 2284-30-2

4-Benzylresorcinol

Cat. No. B1581547
CAS RN: 2284-30-2
M. Wt: 200.23 g/mol
InChI Key: QVFIWTNWKHFVEH-UHFFFAOYSA-N
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Description

4-Benzylresorcinol is a chemical compound with the CAS number 2284-30-2 . Its molecular weight is 200.24 and its molecular formula is C13H12O2 . It is also known by its IUPAC name 4-benzyl-1,3-benzenediol .


Synthesis Analysis

While specific synthesis methods for 4-Benzylresorcinol were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions .


Molecular Structure Analysis

The molecular structure of 4-Benzylresorcinol is represented by the formula C13H12O2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Benzylresorcinol were not found in the search results, similar compounds often undergo redox reactions, where they can act as reducing agents .


Physical And Chemical Properties Analysis

4-Benzylresorcinol is a solid under normal conditions . It has a molecular weight of 200.24 .

Scientific Research Applications

  • Rubber Compounds : Resorcinol, a related compound, is used in rubber compounds to improve the adhesion of organic and inorganic reinforcing materials to natural/synthetic rubber compositions. It’s possible that 4-Benzylresorcinol could have similar applications, but specific details are not provided in the search results.

  • Polymers : Resorcinol and its derivatives, which would include 4-Benzylresorcinol, can be used as monomers or reactive additives in polymers. They can increase the molecular weight of a pre-polymer, but specific applications, methods, and outcomes for 4-Benzylresorcinol are not detailed in the search results.

  • Polymer Additives : Resorcinol and its derivatives are used as additives in polymers. They can enhance the properties of the polymer, but the specific role of 4-Benzylresorcinol is not detailed in the search results.

  • Composites : Resorcinol is used in composites to improve the adhesion of organic and inorganic reinforcing materials to natural/synthetic rubber compositions. It’s possible that 4-Benzylresorcinol could have similar applications, but specific details are not provided in the search results.

  • Photoresists : Inorganic photoresists are an area of active research in the semiconductor industry. While resorcinol derivatives could potentially be used in this field, specific applications, methods, and outcomes for 4-Benzylresorcinol are not detailed in the search results.

  • Photographic Developers : Resorcinol and its derivatives have been used in the past as components of photographic developers. It’s possible that 4-Benzylresorcinol could have similar applications, but specific details are not provided in the search results.

  • Photographic Developers : Resorcinol and its derivatives have been used in the past as components of photographic developers. It’s possible that 4-Benzylresorcinol could have similar applications, but specific details are not provided in the search results.

Safety And Hazards

4-Benzylresorcinol can cause skin and eye irritation . It’s recommended to handle it with protective gloves, clothing, and eye/face protection . In case of contact, wash with plenty of water .

properties

IUPAC Name

4-benzylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFIWTNWKHFVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062306
Record name 1,3-Benzenediol, 4-(phenylmethyl)-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylresorcinol

CAS RN

2284-30-2
Record name 4-Benzylresorcinol
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Record name 1,3-Benzenediol, 4-(phenylmethyl)-
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Record name 1,3-Benzenediol, 4-(phenylmethyl)-
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Record name 1,3-Benzenediol, 4-(phenylmethyl)-
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Record name 4-benzylresorcinol
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Record name 4-Benzylresorcinol
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Synthesis routes and methods I

Procedure details

A solution of sodium borohydride (1.85 g, 49 mmol) in water (30 ml) was added to an ice cooled solution of carbonic acid 2-benzoyl-5-ethoxycarbonyloxy-phenyl ester ethyl ester (3.6 g, 10 mmol) in THF (30 ml). The mixture was stirred for ˜60 mins. at 0° C., and for ˜60 hrs. at room temperature, to give a pale red suspension. Water (150 ml) was added and the mixture extracted with diethyl ether (150 ml). The extracts were washed with water (2×100 ml) and saturated aqueous sodium chloride solution (50 ml). The solution was dried over anhydrous magnesium sulphate and concentrated to give a pale yellow gum. The gum was taken up in aqueous sodium hydroxide (20 ml, 10%), and the solution heated under reflux for ˜60 mins. The solution was allowed to cool and acidified with hydochloric acid (5 ml, 37%). The mixture was extracted with diethyl ether (50 ml). The extracts were washed with water (3×40 ml) and saturated aqueous sodium chloride solution (30 ml). The solution was dried over anhydrous magnesium sulphate and concentrated to give 4-benzyl-benzene-1,3-diol as a dark red gum, (2.1 g).
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbonic acid 2-benzoyl-5-ethoxycarbonyloxy-phenyl ester ethyl ester
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Triethyl amine (10 ml, 72.2 mmol) was added to a solution of 2,4-dihydroxybenzophenone (1) (5.4 g, 23.3 mmol) in THF (50 ml) and the solution cooled to 0° C. Ethyl chloroformate (6.9 ml, 72.2 mmol) was added slowly and the suspension stirrred for ˜30 mins at 0° C., and for ˜3 hrs at room temperature. Water (150 ml) was added and the mixture extracted with diethyl ether (150 ml). The extracts were washed with water (2×150 ml) and saturated aqueous sodium chloride solution (100 ml). The solution was dried over anhydrous magnesium sulphate and concentrated to give 4-benzyl-benzene-1,3-diol as a pale green gum, solidified on standing, (8.2 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylresorcinol
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4-Benzylresorcinol
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4-Benzylresorcinol
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4-Benzylresorcinol
Reactant of Route 5
4-Benzylresorcinol
Reactant of Route 6
Reactant of Route 6
4-Benzylresorcinol

Citations

For This Compound
51
Citations
JE LIGHTOWLER, HJ RYLANCE - NEW FROM T he - lib3.dss.go.th
2, 6-Dihydroxy-4-(hydroxymethyl) benzoic acid 190-193 52-2 4-3 52-2 4-35 4-Benzvl-2, 6-dihydroxybenzoic acid.. 172-173 68-8 51 68-85 1 4.9 3-Benzyl-2, 6-dihydroxybenzoic acid 174…
Number of citations: 0 lib3.dss.go.th
WJ Hopwood, JA Stock - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… experimental details, that 4-benzylresorcinol is the main product. We have now studied the reaction in greater detail. The major product was indeed 4-benzylresorcinol (Table 1). 2-…
Number of citations: 3 pubs.rsc.org
AO Fitton, GR Ramage - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Condensations of 4-benzylresorcinol with acrylonitrile clearly gave a dicyanoethyl derivative (V ; R = CN), which was hydrolysed by acetic and hydrochloric acids to a dicarboxylic acid (…
Number of citations: 14 pubs.rsc.org
DR Dhingra, HL Uppal, K Venkataraman - Proceedings of the Indian …, 1936 - Springer
… By submitting 4-n-hexylresorcinol to the series of reactions outlined in the case of 4-benzylresorcinol, the ketone (I; R == n-hexyl), the chalkone (IV ; R = n-hexyl) and the flavone (II ; R = …
Number of citations: 1 link.springer.com
T Friščić, LR MacGillivray - Australian journal of chemistry, 2006 - CSIRO Publishing
… As reported, cocrystallization of 4-benzylresorcinol (3) with 1,4-bis(4-pyridylethenyl)benzene (2) from nitromethane yields yellow cocrystals of composition 2(3)·2(2). The cocrystals are …
Number of citations: 34 www.publish.csiro.au
T Friščić, DM Drab, LR MacGillivray - Organic Letters, 2004 - ACS Publications
… We revealed that switching the template (eg, resorcinol) to a derivative (eg, 4-benzylresorcinol) can alter crystal packing so as to affect molecular orientation 10b and product yield. 10a …
Number of citations: 42 pubs.acs.org
LR MacGillivray - The Journal of Organic Chemistry, 2008 - ACS Publications
… Later, we showed that 4-benzylresorcinol (4-bn-res) affords 4,4′-tppcp stereospecifically in 100% yield. (17) Similar to 2(5-OMe-res)·2(1,4-bpeb), cocrystals of 2(4-bn-res)·2(1,4-bpeb) …
Number of citations: 228 pubs.acs.org
JY Boxhall, PCB Page, Y Chan, CM Hayman… - Synlett, 2003 - thieme-connect.com
… [2a] [d] However, the original protocol involved the use of mineral acid in the work up and the supposed product was shown to be 4-benzylresorcinol. [3] Resorcinol monobenzyl ether …
Number of citations: 17 www.thieme-connect.com
JE Lightowler, HJ Rylance - British journal of pharmacology …, 1964 - Wiley Online Library
Some substituted dihydroxybenzenes have been examined for suppression of the yeast‐induced inflammatory reaction in the rat paw. This anti‐inflammatory activity is greatest in those …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
MM Gan, JG Yu, YY Wang, YF Han - Crystal Growth & Design, 2018 - ACS Publications
… Ligand 60 was assembled using 4-benzylresorcinol to form a crystalline sample of a 2(60)·2(4-benzylresorcinol) structure. Upon irradiation, cycloaddition was realized to …
Number of citations: 69 pubs.acs.org

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